molecular formula C7H9N3O2S B2562128 allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate CAS No. 343373-69-3

allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Cat. No.: B2562128
CAS No.: 343373-69-3
M. Wt: 199.23
InChI Key: IQRKMHZBFOMGRY-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: In chemistry, allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology: The compound has shown potential in biological studies due to its antimicrobial properties. It has been tested against various microorganisms, demonstrating significant inhibitory effects .

Medicine: In medicine, this compound is being explored for its anticancer and anti-inflammatory activities. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or additives .

Mechanism of Action

The mechanism of action of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, it can modulate inflammatory responses by interacting with key signaling molecules .

Comparison with Similar Compounds

Uniqueness: Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate stands out due to its specific combination of the allyl group and the thiadiazole ring, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine. This compound features an allyl group attached to a thiadiazole ring, which is responsible for its unique chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microorganisms, demonstrating notable inhibitory effects. For example:

MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound induced apoptosis and cell cycle arrest at the G2/M phase with an IC50 value of approximately 10 µg/mL .
  • HepG2 Liver Cancer Cells : It exhibited similar cytotoxicity with an IC50 value of around 8 µg/mL .

A study demonstrated that treatment with this compound led to an increase in the Bax/Bcl-2 ratio and caspase 9 levels, indicating its role in promoting apoptotic cell death in cancer cells .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit certain metabolic pathways in microorganisms or cancer cells by disrupting enzyme activities. This action is crucial for its antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other thiadiazole derivatives:

Compound TypeBiological ActivityReference
1,3,4-ThiadiazoleAntimicrobial and anticancer
ThiosemicarbazideAntimicrobial and anticancer
Indole DerivativesAntiviral, anticancer, anti-inflammatory

This compound stands out due to its specific combination of the allyl group and thiadiazole ring.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A derivative similar to this compound was shown to significantly reduce cell viability in MCF-7 cells through induction of apoptosis .
  • In Vivo Studies : In tumor-bearing mice models, compounds related to this compound demonstrated targeted delivery to sarcoma cells .

Properties

IUPAC Name

prop-2-enyl N-(4-methylthiadiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-3-4-12-7(11)8-6-5(2)9-10-13-6/h3H,1,4H2,2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRKMHZBFOMGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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